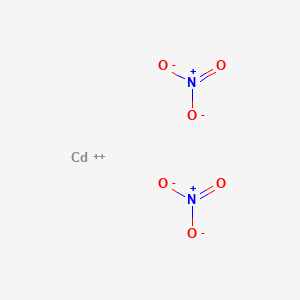
Cadmium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium Nitrate is a colorless, crystalline, inorganic compound that forms toxic fumes of cadmium oxides when heated. Calcium nitrate is used in the production of cadmium hydroxide for use in alkaline batteries, to color glass and porcelain, in photography and in nuclear reactors. Exposure to this substance irritates the eyes, skin and respiratory tract and causes damage to the lungs resulting in shortness of breath, chest pain and pulmonary edema, and can also damage the kidneys causing proteinuria and decreased renal function. Calcium nitrate is a known carcinogen and is associated with an elevated risk of developing lung cancer. (NCI05)
This compound is an odorless white solid. Sinks in water. (USCG, 1999)
This compound is an inorganic nitrate salt having Cd(2+) as the counterion. It has a role as a carcinogenic agent, a hepatotoxic agent and a genotoxin. It is a cadmium salt and an inorganic nitrate salt. It contains a cadmium(2+).
Propiedades
Número CAS |
14177-24-3 |
|---|---|
Fórmula molecular |
Cd(NO3)2 CdN2O6 |
Peso molecular |
236.42 g/mol |
Nombre IUPAC |
cadmium(2+);dinitrate |
InChI |
InChI=1S/Cd.2NO3/c;2*2-1(3)4/q+2;2*-1 |
Clave InChI |
XIEPJMXMMWZAAV-UHFFFAOYSA-N |
Impurezas |
Cadmium nitrate has a purity of greater than 99%, with typical impurities including: chloride (0.005%), sulfate (0.005%), copper (0.005%), iron (0.002%), lead (0.005%), zinc (0.05%), and arsenic (0.001%). |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cd+2] |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cd+2] |
Color/Form |
White cubic crystals White, amorphous pieces or hygroscopic needles White, prismatic needles |
Densidad |
2.45 at 68 °F (USCG, 1999) 3.6 g/cu cm |
melting_point |
138 °F (USCG, 1999) 360 °C |
Key on ui other cas no. |
10325-94-7 |
Descripción física |
Cadmium nitrate is an odorless white solid. Sinks in water. (USCG, 1999) |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Números CAS relacionados |
10022-68-1 (tetrahydrate) |
Vida útil |
Stable during transport. /Tetrahydrate/ |
Solubilidad |
Soluble in ammonia, alcohol Sol in ethanol Soluble in ether, acetone In water, 156 g/100 g water at 25 °C |
Sinónimos |
cadmium dinitrate cadmium nitrate cadmium nitrate, tetrahydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















